molecular formula C13H11BrN2O4S B12452076 N-(3-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide

N-(3-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B12452076
M. Wt: 371.21 g/mol
InChI Key: NXKKYTWNXWDBGT-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide is an organic compound that features a bromine atom, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide typically involves multiple steps One common method includes the nitration of a suitable precursor, followed by bromination and sulfonamide formation The nitration step introduces the nitro group, while bromination adds the bromine atom

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted derivatives.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-4-bromobenzamide
  • 3-bromo-4-methylacetophenone
  • N-(3-bromo-4-methylphenyl)acetamide

Uniqueness

N-(3-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H11BrN2O4S

Molecular Weight

371.21 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11BrN2O4S/c1-9-6-7-10(8-11(9)14)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3

InChI Key

NXKKYTWNXWDBGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Br

Origin of Product

United States

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